3-(Bromomethyl)-5-chloropyridine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

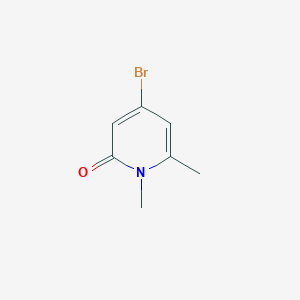

“3-(Bromomethyl)-5-chloropyridine hydrobromide” is a halogenated heterocyclic building block . It is a solid substance with a molecular weight of 252.94 . It is used in the preparation of ether ligands .

Synthesis Analysis

The synthesis of “3-(Bromomethyl)-5-chloropyridine hydrobromide” has been reported using 5-methylnicotinic acid as the starting material, with a 65.9% overall yield . This method is considered simple, efficient, and environmentally friendly .

Molecular Structure Analysis

The molecular formula of “3-(Bromomethyl)-5-chloropyridine hydrobromide” is C6H6BrN·HBr . The InChI Key is FNHPUOJKUXFUKN-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“3-(Bromomethyl)-5-chloropyridine hydrobromide” is a solid substance . It appears as a white to almost white powder or crystal .

Aplicaciones Científicas De Investigación

Intermediate in Synthesis

"3-(Bromomethyl)-5-chloropyridine hydrobromide" is a crucial intermediate in the synthesis of various compounds. For example, it is used in the synthesis of rupatadine, an antihistamine and platelet-activating factor antagonist used to treat allergies (Guo, Lu, & Wang, 2015).

Polymer Research

This chemical is used in the synthesis of new hyperbranched polyelectrolytes. These polymers have potential applications in various fields, including materials science and biochemistry (Monmoton, Lefebvre, & Fradet, 2008).

Catalytic Applications

It is involved in selective amination reactions catalyzed by palladium-Xantphos complexes, showcasing its role in facilitating specific chemical transformations (Ji, Li, & Bunnelle, 2003).

Organic Synthesis

The compound is utilized in various organic synthesis processes, such as the reduction of pyrrolinium bromides to pyrrolidines and their transformation into piperidin-3-ones (D’hooghe, Baele, Contreras, Boelens, & Kimpe, 2008).

Medicinal Chemistry

In medicinal chemistry, it is used for synthesizing novel compounds with potential biological activities, such as variolin B and deoxyvariolin B, which are natural alkaloids with potential pharmacological significance (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).

Safety and Hazards

“3-(Bromomethyl)-5-chloropyridine hydrobromide” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation and can be harmful if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .

Mecanismo De Acción

Target of Action

3-(Bromomethyl)-5-chloropyridine hydrobromide is a halogenated heterocyclic compound It is commonly used as a reagent in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.

Mode of Action

The mode of action of 3-(Bromomethyl)-5-chloropyridine hydrobromide is not well-documented. As a reagent in organic synthesis, it likely interacts with its targets through nucleophilic substitution reactions, given the presence of the bromomethyl group. This group is susceptible to attack by nucleophiles, leading to the formation of new bonds .

Result of Action

The molecular and cellular effects of 3-(Bromomethyl)-5-chloropyridine hydrobromide’s action would depend on the specific context of its use. As a reagent in organic synthesis, it can participate in various reactions to form new compounds .

Action Environment

The action, efficacy, and stability of 3-(Bromomethyl)-5-chloropyridine hydrobromide can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed, and in dry conditions . Its reactivity may also be affected by the presence of other substances in the reaction mixture, the temperature, and the pH of the environment .

Propiedades

IUPAC Name |

3-(bromomethyl)-5-chloropyridine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN.BrH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLKDKSBPQJRHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-5-chloropyridine hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1375335.png)

![7-Bromo-2-chlorobenzo[D]thiazole](/img/structure/B1375345.png)

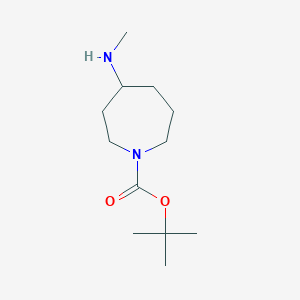

![Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1375346.png)

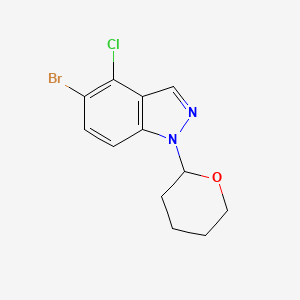

![6-Bromo-2-chloroimidazo[1,2-A]pyridine](/img/structure/B1375350.png)